Boc-N-Me-D-Phe-OH

Description

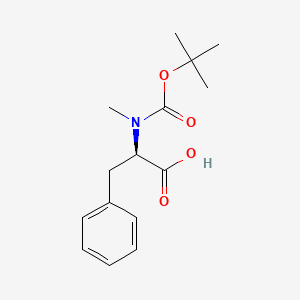

Boc-N-Me-D-Phe-OH (tert-butoxycarbonyl-N-methyl-D-phenylalanine) is a protected amino acid derivative widely used in peptide synthesis. Its structure features:

- Boc group: A tert-butoxycarbonyl protecting group that shields the α-amino group during solid-phase or solution-phase peptide synthesis .

- N-methylation: The methyl group on the nitrogen reduces hydrogen-bonding capacity, influencing peptide conformation and proteolytic stability .

- D-configuration: The non-natural stereochemistry enhances resistance to enzymatic degradation compared to L-isomers .

- Carboxylic acid: The free carboxyl group enables coupling with amines or other amino acids .

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGJINVEYVTDNH-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, molecular weights, and applications of Boc-N-Me-D-Phe-OH and related compounds:

Contradictions and Contextual Considerations

- Stereochemical Flexibility : While this compound is preferred in tasiamides for tumor inhibition , teixobactin analogues tolerate L-isomers without activity loss . This highlights target-specific stereochemical requirements.

- N-Methylation Trade-offs : Though N-methylation enhances stability, it may reduce binding affinity in hydrogen-bond-dependent interactions (e.g., enzyme active sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.